2-Amino-3-hydroxy-4-phosphonooxybutanoic acid
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Overview
Description
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid is an α-amino acid that consists of 2-amino-3-hydroxybutanoic acid in which the hydrogen of the hydroxy function is substituted by a phospho group It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid typically involves the phosphorylation of 2-amino-3-hydroxybutanoic acid. This can be achieved through the reaction of 2-amino-3-hydroxybutanoic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation. Enzymes like kinases can be used to transfer a phosphate group from adenosine triphosphate (ATP) to 2-amino-3-hydroxybutanoic acid, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-4-phosphonooxybutanoic acid.
Reduction: Formation of 2-amino-3-hydroxy-4-phosphonooxybutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes like kinases, which transfer phosphate groups to other molecules. This phosphorylation can activate or deactivate target proteins, thereby regulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-oxo-4-phosphonooxybutanoic acid: Similar structure but with a ketone group instead of a hydroxyl group.
2-Amino-3-hydroxybutanoic acid: Lacks the phosphonooxy group, making it less reactive in phosphorylation reactions.
4-Phosphonooxybutanoic acid: Lacks the amino group, affecting its interaction with enzymes and receptors.
Uniqueness
2-Amino-3-hydroxy-4-phosphonooxybutanoic acid is unique due to its combination of amino, hydroxyl, and phosphonooxy groups. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C4H10NO7P |
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Molecular Weight |
215.10 g/mol |
IUPAC Name |
2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11) |
InChI Key |
FKHAKIJOKDGEII-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
Origin of Product |
United States |
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